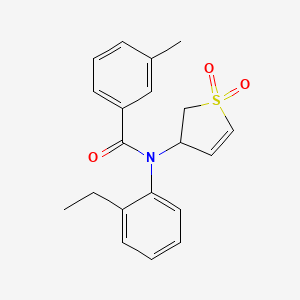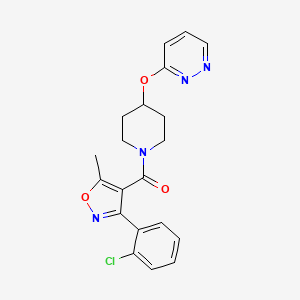![molecular formula C20H23N5O3 B2665609 8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896075-24-4](/img/structure/B2665609.png)
8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Potential
A study by Zagórska et al. (2009) synthesized a series of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated them for their potential as 5-HT(1A) receptor ligands. One derivative demonstrated anxiolytic-like activity, suggesting the potential for developing new compounds with anxiolytic and antidepressant activities from this chemical class (Zagórska et al., 2009).
Structure-Activity Relationships
Further research by Zagórska et al. (2015) explored structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. They found that compounds with a purine-2,4-dione nucleus generally had higher affinity values and identified potent 5-HT1A and 5-HT7 receptor ligands, indicating these compounds' relevance in developing psychiatric treatment agents (Zagórska et al., 2015).
Luminescence Sensing
Shi et al. (2015) synthesized novel dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks. These frameworks exhibited luminescence sensing abilities for benzaldehyde-based derivatives, demonstrating potential applications in chemical sensing technologies (Shi et al., 2015).
Antiviral Activity
Kim et al. (1978) described the synthesis of imidazo[1,2-a]-s-triazine nucleosides, a class of purine analogues. These compounds showed moderate antiviral activity against type 13 rhinovirus, indicating potential therapeutic applications in antiviral drug development (Kim et al., 1978).
Molecular Structure Analysis
Karczmarzyk et al. (1995) investigated the molecular structure of a related compound, revealing typical geometry and hydrogen bonding patterns. Such structural studies are crucial for understanding the chemical behavior and potential applications of these compounds (Karczmarzyk et al., 1995).
Synthesis and Reactivity
Šimo et al. (1998) focused on the synthesis of new derivatives of imidazo[1,2,3-cd]purine-6,8-diones. Understanding the synthesis and reactivity of such compounds is essential for developing novel drugs and other chemical agents (Šimo et al., 1998).
Propriétés
IUPAC Name |
6-(3,4-dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-6-7-15(10-13(12)2)25-14(3)11-24-16-17(21-19(24)25)22(4)20(28)23(18(16)27)8-5-9-26/h6-7,10-11,26H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJXSIXCRKEPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Adamantyl[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B2665527.png)
![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2665528.png)






![Methyl 3-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2665536.png)



![3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2665548.png)
![1-[4-[(1,3-Dimethylpyrazol-4-yl)methyl]morpholin-2-yl]ethanamine;dihydrochloride](/img/structure/B2665549.png)